molecular formula C9H9I3N2O2 B14508466 3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide CAS No. 63941-86-6

3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide

Cat. No.: B14508466
CAS No.: 63941-86-6
M. Wt: 557.89 g/mol
InChI Key: MIWUNRISALFALX-UHFFFAOYSA-N
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Description

3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide is a complex organic compound characterized by the presence of amino, hydroxymethyl, and triiodo groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the iodination of a benzamide precursor followed by the introduction of amino and hydroxymethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the iodine atoms or the benzamide core.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The amino and hydroxymethyl groups contribute to the compound’s solubility and ability to form hydrogen bonds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Shares the amino group but differs in the core structure and functional groups.

    3-Amino-5-hydroxypyrazole: Similar in having an amino and hydroxyl group but lacks the iodine atoms.

    3-Amino-5-methylisoxazole: Another compound with an amino group but with different reactivity and applications.

Uniqueness

3-Amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide is unique due to the presence of three iodine atoms, which significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and enhances its potential for specialized applications.

Properties

CAS No.

63941-86-6

Molecular Formula

C9H9I3N2O2

Molecular Weight

557.89 g/mol

IUPAC Name

3-amino-5-(hydroxymethyl)-2,4,6-triiodo-N-methylbenzamide

InChI

InChI=1S/C9H9I3N2O2/c1-14-9(16)4-5(10)3(2-15)6(11)8(13)7(4)12/h15H,2,13H2,1H3,(H,14,16)

InChI Key

MIWUNRISALFALX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)CO)I)N)I

Origin of Product

United States

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